

Development of a Stability-Indicating Assay for Pemetrexed and Its Impurities

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Compound of Interest		
Compound Name:	Pemetrexed impurity B	
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Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

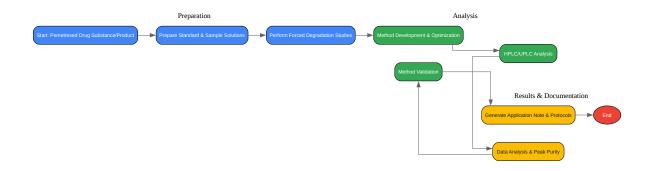
Pemetrexed is a multi-targeted antifolate drug used in the treatment of various cancers, including malignant pleural mesothelioma and non-small cell lung cancer.[1] To ensure the safety and efficacy of pharmaceutical products containing Pemetrexed, it is crucial to develop and validate a stability-indicating assay method (SIAM). This method must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its potential degradation products and process-related impurities.[2][3] This document provides a comprehensive overview of the development and validation of a stability-indicating HPLC/UPLC method for Pemetrexed, including detailed protocols for forced degradation studies and method validation.

Pemetrexed is known to degrade primarily through oxidation and hydrolysis pathways.[4][5][6] Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are essential to identify these degradation products and to demonstrate the specificity of the analytical method.[7]

Experimental Workflow



The following diagram illustrates the general workflow for the development of a stability-indicating assay for Pemetrexed.



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Caption: Workflow for Pemetrexed stability-indicating assay development.

Experimental Protocols Forced Degradation Studies

Forced degradation studies are performed to generate potential degradation products and to assess the stability-indicating nature of the analytical method.

a. Stock Solution Preparation:

Prepare a stock solution of Pemetrexed disodium in a suitable solvent, such as water or a mixture of methanol and water (1:1 v/v), to a concentration of approximately 100 mg/mL.[8] For



some studies, mannitol solution (100 mg/mL in water for injection) can be used as the solvent. [8]

b. Stress Conditions:

- Acid Hydrolysis: Dilute the stock solution with 0.01 N to 1 N HCl to a final drug concentration
 of approximately 25 mg/mL.[8][9] Store the solution at room temperature or elevated
 temperatures (e.g., 60°C) for a specified period (e.g., 24 hours).[8][9]
- Base Hydrolysis: Dilute the stock solution with 0.1 N to 1 N NaOH to a final drug concentration of approximately 25 mg/mL.[8] Store the solution at room temperature for a specified period (e.g., 24 hours).[8]
- Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% or 6% v/v) to achieve a final drug concentration of approximately 25 mg/mL.[8][9] Store the solution at room temperature for a specified period (e.g., 24 hours).[8]
- Thermal Degradation: Store the stock solution, protected from light, in an oven at a controlled temperature (e.g., 60°C) for an extended period (e.g., 4 weeks).[8]
- Photolytic Degradation: Expose the stock solution in a photostability chamber to UV light (e.g., 254 nm) for a specified duration (e.g., 24 hours).[4][8]

After exposure to the stress conditions, neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC/UPLC analysis.

Chromatographic Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) method is typically employed for the separation of Pemetrexed from its impurities.

a. Recommended Chromatographic Conditions:



Parameter	HPLC Method 1	HPLC Method 2	UPLC Method
Column	Hypersil BDS C18, 100 x 4.6 mm, 3 μm[1]	X-bridge C18, 150 x 4.6 mm, 5 μm[2]	Waters Acquity BEH C18[9][10]
Mobile Phase A	0.02M Sodium dihydrogen phosphate with 0.1% HCOOH, pH 3.8[1]	Buffer (pH adjusted to 5 with orthophosphoric acid) [2]	0.1% Ortho- phosphoric acid[9][10]
Mobile Phase B	Acetonitrile[1]	Acetonitrile[2]	Acetonitrile[9][10]
Gradient/Isocratic	Gradient[1]	Isocratic (15:85 v/v, B:A)[2]	Gradient[9][10]
Flow Rate	1.2 mL/min[1]	1.0 mL/min[2]	Not Specified
Column Temperature	27°C[1]	Room Temperature[2]	Not Specified
Detection Wavelength	240 nm[1]	230 nm[2]	230 nm[9][10]
Injection Volume	Not Specified	20 μL[11]	10 μL[10]

b. System Suitability:

Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. Typical parameters include theoretical plates, tailing factor, and repeatability of injections.

Method Validation

The developed method must be validated according to ICH guidelines to demonstrate its suitability for its intended purpose.

Validation Parameters and Acceptance Criteria:



Parameter	Description	Typical Acceptance Criteria
Specificity	Ability to assess the analyte unequivocally in the presence of components that may be expected to be present.	The Pemetrexed peak should be free from interference from degradation products and placebo components. Peak purity should be evaluated using a PDA detector.[9][10]
Linearity	Ability to obtain test results that are directly proportional to the concentration of the analyte.	Correlation coefficient (r²) ≥ 0.999 over a specified concentration range (e.g., 20-120 µg/mL).[11]
Accuracy	Closeness of the test results obtained by the method to the true value.	% Recovery should be within 98-102% at different concentration levels (e.g., 50%, 100%, 150%).[7]
Precision	Degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.	% RSD for intraday and interday precision should be ≤ 2%.[7]
Limit of Detection (LOD)	The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.	Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ)	The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.	Signal-to-noise ratio of 10:1.



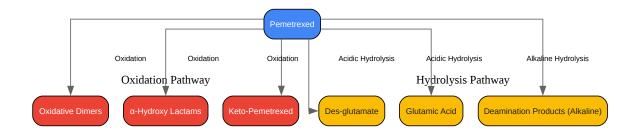
	% RSD of results should be
Capacity to remain unaffected	within acceptable limits when
by small, but deliberate	parameters like flow rate,
variations in method	mobile phase composition, and
parameters.	column temperature are
	varied.[7]
	by small, but deliberate variations in method

Summary of Validation Data:

Parameter	Result
Linearity Range	20-120 μg/mL[11]
Correlation Coefficient (r²)	0.999[11]
LOD	0.445 μg/mL[11]
LOQ	1.348 μg/mL[11]
Accuracy (% Recovery)	98.80-101.87%[11]
Intra-day Precision (%RSD)	0.21-0.68%[11]
Inter-day Precision (%RSD)	0.44-0.88%[11]

Pemetrexed Degradation Pathway

Pemetrexed primarily degrades through oxidation and hydrolysis. The following diagram illustrates the major degradation pathways.





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Caption: Major degradation pathways of Pemetrexed.

Conclusion

The development of a robust stability-indicating assay is critical for the quality control of Pemetrexed drug substance and product. The protocols and methods outlined in this document provide a comprehensive guide for researchers and scientists to establish a validated HPLC or UPLC method capable of separating and quantifying Pemetrexed in the presence of its impurities and degradation products. Adherence to these protocols and validation procedures will ensure the generation of reliable and accurate data for stability studies and routine quality control.

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